
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid is a fluorinated organic compound that features a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 3-fluoro-1H-pyrazole with a suitable butanoic acid derivative. One common method includes the use of copper(I) iodide and potassium carbonate in 1,4-dioxane at elevated temperatures under an inert atmosphere . The reaction mixture is then quenched with water, and the product is extracted and purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs, possibly incorporating continuous flow techniques and automated systems for better efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve bases like potassium carbonate or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Could be used in the development of new materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism by which (S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid exerts its effects is not fully understood. its activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
4,4-Difluorobutanoic acid: Lacks the pyrazole ring but shares the difluorobutanoic acid moiety.
Uniqueness
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of a fluorinated pyrazole ring and a difluorobutanoic acid moiety. This structure imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
Propiedades
Fórmula molecular |
C7H7F3N2O2 |
|---|---|
Peso molecular |
208.14 g/mol |
Nombre IUPAC |
(3S)-4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H7F3N2O2/c8-5-1-2-12(11-5)4(7(9)10)3-6(13)14/h1-2,4,7H,3H2,(H,13,14)/t4-/m0/s1 |
Clave InChI |
KWHOOBQFPUUCEF-BYPYZUCNSA-N |
SMILES isomérico |
C1=CN(N=C1F)[C@@H](CC(=O)O)C(F)F |
SMILES canónico |
C1=CN(N=C1F)C(CC(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
![Furo[3,2-b]pyridin-6-amine](/img/structure/B12955975.png)
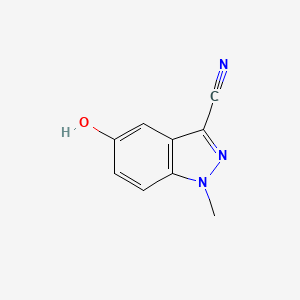
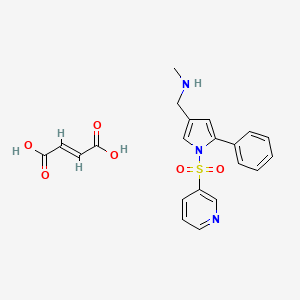
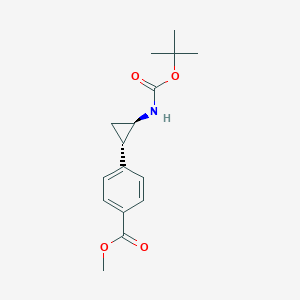
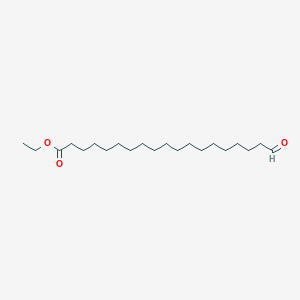

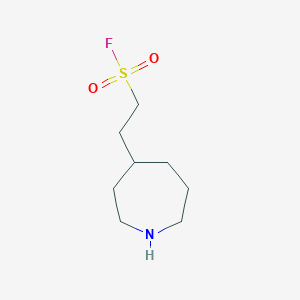
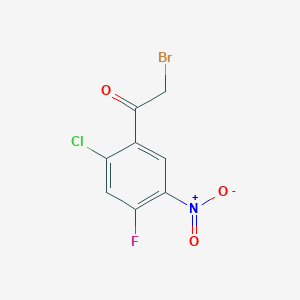
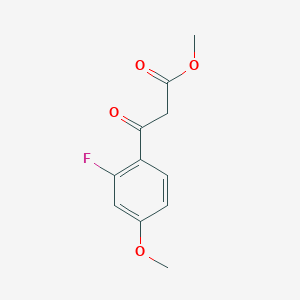
![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)


